molecular formula C9H17O5P B1621657 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester CAS No. 67629-62-3

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

Cat. No. B1621657
CAS RN: 67629-62-3
M. Wt: 236.2 g/mol
InChI Key: ISLZPJMIALHMEC-UHFFFAOYSA-N
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Description

Phosphonates, such as “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, are organophosphorus compounds that have garnered considerable attention due to their biological properties and synthetic potential . They are often used as analogues of amino acids and have found use in the development of potential drugs and agrochemicals .


Synthesis Analysis

The synthesis of phosphonates typically relies on the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .


Molecular Structure Analysis

The molecular structure of phosphonates, including “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, typically consists of a phosphorus atom bonded to a carbon atom and two oxygen atoms. The remaining bond on the phosphorus atom is typically a bond to an alkyl or aryl group .


Chemical Reactions Analysis

Esters, including phosphonate esters, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, undergo aminolysis to form amides, and be reduced to form alcohols or aldehydes depending on the reducing agent .

Future Directions

Phosphonates, including “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, continue to be the subject of research due to their potential applications in medicine and other fields. For example, some phosphonates have shown promise as potential antimicrobial agents .

properties

IUPAC Name

methyl 4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZPJMIALHMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394065
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

CAS RN

67629-62-3
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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